molecular formula C18H15BrN2O3S B2955177 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1421446-17-4

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2955177
CAS No.: 1421446-17-4
M. Wt: 419.29
InChI Key: RCOAOVHDFGOEAR-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a benzothiazole-containing derivative with a methanone core. Benzothiazole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-11-6-7-14(19)13(8-11)17(22)21-9-12(10-21)24-18-20-15-4-2-3-5-16(15)25-18/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAOVHDFGOEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.

Biological Activity

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone (C23H15BrN2OS) is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, molecular interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an azetidine ring, and a bromo-methoxyphenyl group. The unique combination of these functional groups contributes to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H15BrN2OS
Molecular Weight440.34 g/mol
Melting Point501–503 K
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. In particular, the compound was evaluated against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of both Gram-positive and Gram-negative bacteria:
    • Staphylococcus aureus : MIC < 40 µg/mL
    • Bacillus subtilis : MIC < 47 µg/mL
    • Salmonella typhimurium : MIC < 132 µg/mL
    • Candida albicans : MIC < 207 µg/mL .

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with specific protein targets. For instance, docking against the PDB: 2XCT protein revealed favorable binding profiles, indicating potential efficacy as an enzyme inhibitor. The binding scores and interaction pockets were analyzed to understand how structural modifications could enhance biological activity .

Case Studies

In a recent study involving a series of benzothiazole derivatives, researchers synthesized multiple analogs and evaluated their pharmacokinetic profiles using SwissADME predictions. The results indicated that these compounds adhered to Lipinski's rules for drug-likeness, suggesting good bioavailability and gastrointestinal absorption .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Kinase Enzymes : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for various diseases, including cancer .
  • Antimicrobial Pathways : The benzothiazole moiety has been shown to affect multiple bacterial pathways, including DNA replication and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several benzothiazole- and azetidine-containing compounds have been reported, with variations in substituents influencing their physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Selected Benzothiazole Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone (Target Compound) Azetidine-methanone 2-Bromo-5-methoxy, benzo[d]thiazol-2-yloxy ~463.8* Synthesized
(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone Methanone 5-Chloro, benzothiazol-2-yl-methoxy 379.84
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole 2-Nitrophenyl, benzothiazol-2-yl ~352.4
9c: Compound from Benzoimidazole-triazole-thiazole 4-Bromophenyl, phenoxymethyl ~580.6
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone Methanone Dihydroisoquinoline, propoxy ~547.6

*Calculated based on formula C₁₈H₁₄BrN₂O₂S.

Key Observations :

  • Heterocyclic Variations: Replacement of azetidine with triazole (as in ) or dihydroisoquinoline () alters conformational flexibility and hydrogen-bonding capacity, affecting target binding.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The orthorhombic crystal system (Pbca) observed in for (2-(benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone (a = 7.4598 Å, b = 19.3131 Å, c = 24.4002 Å) suggests stable intermolecular interactions via C–H···N and C–H···O bonds. Similar packing may occur in the target compound due to analogous benzothiazole and methanone moieties.
  • Solubility : Azetidine’s smaller ring size (vs. six-membered rings in ) may improve aqueous solubility, critical for bioavailability.

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